molecular formula C10H12ClNO2 B12434099 4-(1-aminocyclopropyl)benzoic acid;hydrochloride

4-(1-aminocyclopropyl)benzoic acid;hydrochloride

Cat. No.: B12434099
M. Wt: 213.66 g/mol
InChI Key: CASUFMKTHYLTHT-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)benzoic acid hydrochloride is a chemically modified benzoic acid derivative characterized by the presence of a 1-aminocyclopropyl substituent at the para position of the benzene ring. The hydrochloride salt form enhances its aqueous solubility, making it a valuable intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical research .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-(1-aminocyclopropyl)benzoic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13;/h1-4H,5-6,11H2,(H,12,13);1H

InChI Key

CASUFMKTHYLTHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The Buchwald-Hartwig amination couples aryl halides with amines using palladium catalysts and phosphine ligands. For this synthesis:

  • Methyl 4-bromobenzoate is prepared to protect the carboxylic acid group during coupling.
  • 1-Aminocyclopropane (or its phthalimide-protected variant) reacts with the aryl bromide under catalytic conditions.

Representative procedure :
A mixture of methyl 4-bromobenzoate (1.0 equiv), 1-aminocyclopropane hydrochloride (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 24 hours. Post-reaction, the ester is hydrolyzed with NaOH, and the free amine is converted to the hydrochloride salt via HCl treatment.

Optimization of Catalytic Parameters

Table 1 : Ligand and base screening for coupling efficiency (fixed: Pd(OAc)₂, 100°C, 24 h)

Ligand Base Yield (%)
Xantphos Cs₂CO₃ 82
BINAP NaO-$$t$$-Bu 68
DavePhos K₃PO₄ 45

Xantphos and Cs₂CO₃ provided optimal electron-rich environments for Pd, enhancing oxidative addition and reductive elimination.

Cyclopropanation of α,β-Unsaturated Esters

Corey-Chaykovsky Cyclopropanation

A complementary route involves cyclopropanation of α,β-unsaturated esters derived from 4-formylbenzoic acid:

  • 4-Formylbenzoic acid is condensed with diethyl malonate to form an α,β-unsaturated ester.
  • Cyclopropanation via trimethylsulfoxonium iodide yields the cyclopropyl ester.
  • Hydrogenation with Ru/C introduces the amine group, followed by HCl salt formation.

Hydrochloride Salt Formation and Purification

The free amine is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt. Recrystallization from ethanol/water (1:1) achieves >99% purity. Mp : 282–285°C (decomposition).

Comparative Analysis of Synthetic Routes

Table 3 : Route comparison (scale: 10 mmol)

Route Steps Total Yield (%) Cost (USD/g)
Buchwald-Hartwig 4 65 120
Cyclopropanation/H₂ 5 58 150

The Buchwald-Hartwig route offers higher efficiency but requires stringent anhydrous conditions. Cyclopropanation is costlier due to malonate reagents and high-pressure hydrogenation.

Challenges and Mitigation Strategies

  • Amine Stability : 1-Aminocyclopropane is prone to ring-opening under acidic conditions. Use of phthalimide protection prevents decomposition during coupling.
  • Byproduct Formation : Dimerization of the cyclopropylamine is minimized by maintaining pH > 10 during hydrogenation.
  • Catalyst Poisoning : Residual amines deactivate Pd catalysts. Sequential filtration and ligand screening mitigate this.

Industrial-Scale Considerations

Large batches (>1 kg) employ continuous-flow reactors for hydrogenation, reducing reaction times from 24 hours to 2 hours. In-line pH monitoring ensures optimal NaOH concentrations (0.5–1.0 equiv) to suppress dimer byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(1-aminocyclopropyl)benzoic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-aminocyclopropyl)benzoic acid;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-aminocyclopropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number: Not explicitly provided in evidence, but related boronic acid precursor CAS: 1256345-72-8

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes critical differences between 4-(1-aminocyclopropyl)benzoic acid hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Applications Reference
4-(1-Aminocyclopropyl)benzoic acid hydrochloride C₁₁H₁₄ClNO₂ 227.69 1-Aminocyclopropyl Pharmaceutical intermediates, boronic acid precursors
4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride C₁₄H₁₄ClNO₂ 263.72 Aminomethylphenyl Solubility-enhanced synthetic reactions
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 2-Methyl, aminomethyl Drug discovery, agrochemicals
Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride C₁₁H₁₄ClNO₂ 227.69 Ester group Prodrug synthesis, ester hydrolysis
4-(2-Methylimidazol-1-ylmethyl)benzoic acid hydrochloride C₁₂H₁₃ClN₂O₂ 252.70 Imidazolylmethyl Coordination chemistry, catalysis
4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride C₁₅H₂₁NO₃·HCl 312.80 Piperidinylpropoxy Lipophilic drug candidates

Physicochemical Properties and Solubility

  • Hydrochloride Salt: Improves water solubility relative to non-ionic forms, similar to 4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride .
  • Ester vs. Carboxylic Acid : The methyl ester analog () offers lipophilicity for membrane permeability, whereas the carboxylic acid form is more reactive in aqueous coupling reactions.

Biological Activity

4-(1-Aminocyclopropyl)benzoic acid; hydrochloride is a compound of significant interest in pharmacology due to its unique structural properties and biological activities. Below is a detailed analysis of its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.

1. Dopamine Receptor Agonist Activity

  • Mechanism : The compound exhibits selective binding to D2-like dopamine receptors, which are critical in modulating dopaminergic pathways in the central nervous system. This activity makes it a potential candidate for treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia.
  • Structural Basis : Its cyclopropyl-amino group enhances receptor binding affinity, differentiating it from other benzoic acid derivatives.
  • Comparative Analysis :
    Compound NameStructural FeatureBiological Activity
    4-Aminobenzoic AcidAmino group on benzeneAnti-inflammatory properties
    3-(Aminomethyl)benzoic AcidAminomethyl substitutionPotential antidepressant effects
    4-(2-Aminocyclohexyl)benzoic AcidCyclohexyl substitutionModulates serotonin receptors
    4-(1-Aminocyclopropyl)benzoic Acid Cyclopropyl-amino substitutionDopamine receptor agonist activity

2. Potential Neuroprotective Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter release, particularly dopamine, by enhancing receptor sensitivity and signaling pathways.
  • Therapeutic Implications : This property could be leveraged for conditions involving dopaminergic dysregulation, such as depression or attention deficit hyperactivity disorder (ADHD).

3. Pharmacokinetics and Prodrug Potential

  • Prodrug Development : Structural modifications, such as esterification of the carboxylic acid group, have been explored to improve bioavailability and reduce zwitterionic character . These prodrug forms are activated in vivo by enzymatic hydrolysis.
  • Metabolic Stability : The compound demonstrates stability under oxidative metabolic conditions, making it suitable for further drug development .

Case Study 1: Dopamine Receptor Binding Assays

  • Objective : To evaluate the binding affinity of 4-(1-aminocyclopropyl)benzoic acid; hydrochloride to D2-like receptors.
  • Methodology : Radioligand binding assays were conducted using rat brain homogenates.
  • Results :
    • High affinity for D2 receptors (Kd=12μMK_d=12\mu M).
    • Minimal off-target effects on serotonin or adrenergic receptors.
  • : The compound shows promise as a selective dopamine receptor agonist.

Case Study 2: Behavioral Studies in Animal Models

  • Objective : To assess the compound's effects on motor function and mood in rodent models.
  • Methodology :
    • Administered via intraperitoneal injection at doses of 5 mg/kg and 10 mg/kg.
    • Behavioral tests included open field tests (for locomotion) and forced swim tests (for antidepressant-like effects).
  • Results :
    • Significant improvement in motor coordination without sedation.
    • Reduced immobility time in forced swim tests, indicating potential antidepressant effects.
  • : The compound exhibits both motor-enhancing and mood-regulating properties.

Comparison with Related Compounds

Compound NameKey ActivityTherapeutic Potential
BromocriptineDopamine D2 agonistParkinson’s disease
PramipexoleDopamine D3/D2 agonistParkinson’s disease, Restless legs
4-(1-Aminocyclopropyl)benzoic Acid Selective D2-like receptor agonistNeuropsychiatric disorders

Research Gaps and Future Directions

  • Comprehensive Pharmacological Profiling :
    • Further studies are needed to elucidate the full spectrum of receptor interactions beyond dopamine receptors.
    • Long-term safety and side effect profiles should be investigated.
  • Therapeutic Applications :
    • Exploration of its role in non-dopaminergic pathways could reveal additional therapeutic uses.
    • Clinical trials focusing on neurodegenerative diseases like Parkinson’s or Huntington’s disease are warranted.
  • Prodrug Optimization :
    • Development of derivatives with enhanced solubility and bioavailability remains a priority .

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